molecular formula C12H10FNO3 B12897109 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one CAS No. 18354-42-2

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one

Cat. No.: B12897109
CAS No.: 18354-42-2
M. Wt: 235.21 g/mol
InChI Key: XLKISOUYGGAVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an acetyl group, a fluorophenyl group, and a methyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-(4-chlorophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-bromophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-methylphenyl)-5-methyloxazol-4(5H)-one

Uniqueness

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to its analogs .

Biological Activity

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one (CAS No. 18354-42-2) is a synthetic organic compound belonging to the oxazole class. Its unique structure, characterized by an acetyl group and a 4-fluorophenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀FNO₃
  • Molecular Weight : 235.21 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 317.8ºC
  • LogP : 0.91240

These properties suggest that the compound has favorable characteristics for biological interactions, including enhanced lipophilicity due to the fluorine atom, which can influence its absorption and distribution in biological systems.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of the immune response. The following table summarizes key findings related to its anti-inflammatory activity:

Study TypeFindings
In vitro assaysInhibition of COX and LOX activities
Cytokine assaysReduced levels of TNF-α and IL-6
Pain modelsSignificant reduction in pain response in animal models

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Interaction with Receptors : The structural features allow it to bind effectively to various biological targets, enhancing its therapeutic potential.

Case Studies

Recent research has explored the pharmacological applications of this compound in various disease models:

  • Arthritis Models : In animal studies simulating arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.
  • Cancer Research : Preliminary findings suggest that this compound may also exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines through apoptosis induction.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameKey FeaturesBiological Activity
This compoundContains fluorine; potential anti-inflammatorySignificant
5-Acetyl-2-(phenyl)oxazol-4(5H)-oneNo fluorine; similar structureModerate
6-Acetyl-2-(4-chlorophenyl)oxazol-4(5H)-oneChloro substitution; different propertiesVariable
2-Methyl-5-acetyloxazoleSimpler structure; lacks phenolic substitutionLimited

This table illustrates how the presence of a fluorine atom in the phenyl ring enhances the biological activity compared to other related compounds.

Properties

CAS No.

18354-42-2

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

XLKISOUYGGAVEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.